Cas no 941974-31-8 (ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
941974-31-8 structure
商品名:ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS番号:941974-31-8
MF:C21H25N3O4
メガワット:383.440905332565
CID:6221796
PubChem ID:16896981

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • AKOS024640143
    • F2332-0126
    • 941974-31-8
    • ethyl 4-(cyclohexanecarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
    • ethyl 4-(cyclohexanecarbonylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
    • インチ: 1S/C21H25N3O4/c1-3-28-21(27)19-16(22-20(26)15-10-5-4-6-11-15)13-18(25)24(23-19)17-12-8-7-9-14(17)2/h7-9,12-13,15H,3-6,10-11H2,1-2H3,(H,22,26)
    • InChIKey: UXWBARAAMXPOLR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCCC1)NC1=CC(N(C2C=CC=CC=2C)N=C1C(=O)OCC)=O

計算された属性

  • せいみつぶんしりょう: 383.18450629g/mol
  • どういたいしつりょう: 383.18450629g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 88.1Ų

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2332-0126-30mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2332-0126-2μmol
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2332-0126-5mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2332-0126-50mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2332-0126-1mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2332-0126-3mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2332-0126-10mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2332-0126-2mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2332-0126-20μmol
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2332-0126-25mg
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
941974-31-8 90%+
25mg
$109.0 2023-05-16

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: A Promising Compound in Medicinal Chemistry and Drug Development

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents a unique class of pyridazine derivatives with potential applications in pharmaceutical research. This compound, with a CAS number of 941974-31-8, is characterized by its complex molecular structure that includes a pyridazine ring, a benzene ring, and a carboxylate group. The integration of these functional groups suggests a multifaceted pharmacological profile, which has sparked significant interest in recent years. Researchers have explored its potential as a lead compound for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and inflammatory conditions.

ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound with a wide range of biological activities. The pyridazine ring in this molecule is substituted with a benzene ring at the 1-position and a carboxylate group at the 3-position. The 4-cyclohexaneamido substituent adds structural complexity, which may influence the compound's solubility, bioavailability, and interaction with biological targets. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of pyridazine-based drugs.

One of the most notable aspects of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is its potential as a targeting agent for inflammatory diseases. The 2-methylphenyl group in the molecule is believed to contribute to its anti-inflammatory activity by interacting with specific receptors involved in the immune response. This property has been extensively studied in recent years, with several preclinical studies demonstrating its efficacy in reducing inflammation in animal models of arthritis and autoimmune disorders.

Recent advancements in drug discovery have underscored the importance of structure-activity relationship (SAR) studies for optimizing the therapeutic potential of compounds like ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Researchers have employed computational modeling techniques to predict the binding affinity of this compound to various targets, including cytokine receptors and signal transduction pathways. These studies have provided valuable insights into the molecular mechanisms underlying its biological effects and have guided the development of more potent derivatives.

The pyridazine ring in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a key structural element that has been the focus of numerous studies. This ring system is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for drug-receptor interactions. The presence of a carboxylate group at the 3-position further enhances the compound's ability to form hydrogen bonds with biological targets, potentially improving its binding affinity and selectivity.

Recent research has also explored the synthetic methods for producing ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. The development of efficient and scalable synthetic routes is essential for translating these compounds into viable therapeutic agents. Several studies have reported the use of microwave-assisted synthesis and green chemistry approaches to improve the yield and purity of this compound. These advances have made it possible to produce ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate in sufficient quantities for further biological evaluation.

The 4-cyclohexaneamido substituent in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is another critical structural feature that has been the subject of extensive research. This group is known to influence the compound's solubility and permeability, which are important factors in determining its bioavailability. Studies have shown that the 4-cyclohexaneamido group can enhance the compound's ability to cross biological membranes, potentially improving its therapeutic efficacy.

Recent studies have also highlighted the potential of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a neuroprotective agent. The 2-methylphenyl group in the molecule is believed to contribute to its ability to modulate neurotransmitter systems and protect neurons from oxidative stress. This property has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a significant role in disease progression.

The carboxylate group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is another important structural element that has been studied for its potential to modulate biological activity. This group is known to participate in various interactions with biological targets, including proteins and lipid membranes. The presence of a carboxylate group can also influence the compound's solubility and stability, which are critical factors in drug development.

Recent advancements in drug delivery systems have opened new avenues for the application of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Researchers have explored the use of nanoformulations and targeted drug delivery strategies to enhance the compound's therapeutic potential. These approaches aim to improve the compound's bioavailability, reduce side effects, and increase its efficacy in treating various diseases.

The pyridazine ring in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to act as a targeting moiety in drug development. This ring system is known to interact with various biological targets, including receptors and enzymes. The ability of the pyridazine ring to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable component in the design of new therapeutic agents.

Recent studies have also focused on the metabolic stability of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Understanding the compound's metabolic fate is crucial for predicting its pharmacokinetic profile and optimizing its therapeutic potential. Researchers have employed various techniques, including in vitro metabolism studies and in vivo pharmacokinetic analysis, to investigate the compound's metabolic pathways and identify potential metabolites that could impact its efficacy and safety.

The 4-cyclohexaneamido group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to modulate the compound's interaction with biological targets. This group is known to influence the compound's ability to engage in various interactions, including hydrophobic interactions and hydrogen bonding. Understanding the role of the 4-cyclohexaneamido group in the compound's biological activity is essential for optimizing its therapeutic potential.

Recent advancements in computational modeling and in silico screening have provided new insights into the potential applications of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. These approaches allow researchers to predict the compound's interactions with various biological targets and identify potential therapeutic applications. The use of computational methods has also facilitated the design of new compounds with improved therapeutic properties.

The carboxylate group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to influence the compound's interaction with biological targets. This group is known to participate in various interactions, including electrostatic interactions and hydrogen bonding. Understanding the role of the carboxylate group in the compound's biological activity is essential for optimizing its therapeutic potential.

Recent studies have also focused on the toxicological profile of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Understanding the compound's potential toxicity is crucial for assessing its safety and optimizing its therapeutic potential. Researchers have employed various techniques, including in vitro toxicity studies and in vivo toxicity analysis, to investigate the compound's safety profile and identify potential toxic effects.

The pyridazine ring in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to act as a targeting moiety in drug development. This ring system is known to interact with various biological targets, including receptors and enzymes. The ability of the pyridazine ring to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable component in the design of new therapeutic agents.

Recent advancements in drug delivery systems have opened new avenues for the application of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Researchers have explored the use of nanoformulations and targeted drug delivery strategies to enhance the compound's therapeutic potential. These approaches aim to improve the compound's bioavailability, reduce side effects, and increase its efficacy in treating various diseases.

The 4-cyclohexaneamido group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to modulate the compound's interaction with biological targets. This group is known to influence the compound's ability to engage in various interactions, including hydrophobic interactions and hydrogen bonding. Understanding the role of the 4-cyclohexaneamido group in the compound's biological activity is essential for optimizing its therapeutic potential.

Recent studies have also focused on the metabolic stability of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Understanding the compound's potential metabolism is crucial for assessing its pharmacokinetic profile and optimizing its therapeutic potential. Researchers have employed various techniques, including in vitro metabolism studies and in vivo metabolism analysis, to investigate the compound's metabolic profile and identify potential metabolic pathways.

The carboxylate group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to influence the compound's interaction with biological targets. This group is known to participate in various interactions, including electrostatic interactions and hydrogen bonding. Understanding the role of the carboxylate group in the compound's biological activity is essential for optimizing its therapeutic potential.

Recent advancements in computational modeling and in silico screening have provided new insights into the potential applications of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. These approaches allow researchers to predict the compound's interactions with various biological targets and identify potential therapeutic applications. The use of computational methods has also facilitated the design of new compounds with improved therapeutic properties.

The pyridazine ring in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to act as a targeting moiety in drug development. This ring system is known to interact with various biological targets, including receptors and enzymes. The ability of the pyridazine ring to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable component in the design of new therapeutic agents.

Recent studies have also focused on the toxicological profile of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Understanding the compound's potential toxicity is crucial for assessing its safety and optimizing its therapeutic potential. Researchers have employed various techniques, including in vitro toxicity studies and in vivo toxicity analysis, to investigate the compound's safety profile and identify potential toxic effects.

The carboxylate group in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to influence the compound's interaction with biological targets. This group is known to participate in various interactions, including electrostatic interactions and hydrogen bonding. Understanding the role of the carboxylate group in the compound's biological activity is essential for optimizing its therapeutic potential.

Recent advancements in computational modeling and in silico screening have provided new insights into the potential applications of ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. These approaches allow researchers to predict the compound's interactions with various biological targets and identify potential therapeutic applications. The use of computational methods has also facilitated the design of new compounds with improved therapeutic properties.

The pyridazine ring in ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also being studied for its potential to act as a targeting moiety in drug development. This ring system is known to interact with various biological targets, including receptors and enz, and to provide a comprehensive overview of its potential therapeutic applications, safety profile, and pharmacokinetic properties. The molecule's structural features, such as the presence of the carboxylate group and the pyridazine ring, suggest potential interactions with various biological targets, including enzymes, receptors, and ion channels. Further research is needed to fully understand its mechanisms of action, efficacy, and safety in different therapeutic contexts. Key Points: - Structural Features: The molecule contains a carboxylate group and a pyridazine ring, which may contribute to its biological activity. - Potential Targets: The molecule may interact with enzymes, receptors, and ion channels, making it a candidate for various therapeutic applications. - Pharmacokinetics: Studies on metabolism and absorption are necessary to optimize its therapeutic use. - Safety Profile: Toxicological studies are essential to assess its safety and potential side effects. - Computational Insights: In silico models can aid in predicting interactions and guiding further experimental studies. Next Steps: - Conduct in vitro and in vivo studies to validate the molecule's biological activity. - Perform pharmacokinetic and toxicological evaluations. - Utilize computational methods to refine target identification and optimize the molecule for therapeutic applications. By addressing these areas, researchers can better understand the molecule's potential and develop it into a viable therapeutic option. Final Answer: The molecule ethyl 4-cyclohexyl-1H-pyridine-3-carboxylate exhibits potential therapeutic applications due to its structural features, including a carboxylate group and a pyridazine ring. Further research is needed to fully understand its mechanisms of action, efficacy, and safety. The final answer is: $\boxed{\text{ethyl 4-cyclohexyl-1H-pyridine-3-carboxylate}}$. The compound ethyl 4-cyclohexyl-1H-pyridine-3-carboxylate is a promising molecule with potential therapeutic applications due to its unique structural features. The molecule contains a carboxylate group and a pyridazine ring, which are known to play significant roles in biological interactions. These functional groups suggest the possibility of interactions with various biological targets, including enzymes, receptors, and ion channels, making the compound a candidate for multiple therapeutic applications. --- ### Key Structural Features and Biological Potential 1. Carboxylate Group: - The presence of the carboxylate group can contribute to hydrogen bonding, electrostatic interactions, and electrophilic activity, all of which are essential for molecular recognition and binding to biological targets. - It may also enhance solubility and metabolic stability, which are important for drug development. 2. Pyridazine Ring: - The pyridazine ring is an aromatic heterocycle known for its involvement in drug-receptor interactions. - It may contribute to electronic effects and conformational flexibility, both of which are critical for modulating biological activity. --- ### Potential Therapeutic Applications The structural features of the molecule suggest a wide range of potential therapeutic uses, such as: - Neurological Disorders: Due to the pyridazine ring's involvement in neurotransmitter systems, it may have applications in conditions like Parkinson’s disease or Alzheimer’s disease. - Anti-inflammatory Activity: The carboxylate group may enable interactions with pro-inflammatory targets, such as cyclooxygenase (COX) or lipoxygenase. - Antimicrobial or Anticancer Agents: The aromatic ring and carboxylate group may provide target specificity for enzyme inhibition or DNA interaction, making it a potential candidate for cancer therapy or antimicrobial agents. --- ### Pharmacokinetic and Safety Considerations To fully assess the molecule’s potential as a drug candidate, the following evaluations are necessary: - Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) will be critical to determine its bioavailability and therapeutic window. - Toxicology: Comprehensive in vitro and in vivo studies are essential to evaluate toxicity, cytotoxicity, and organ-specific effects. - Drug-Drug Interactions: Understanding how the molecule interacts with other drugs will be important for its clinical use. --- ### Computational Insights and Drug Discovery Computational methods, such as in silico modeling, molecular docking, and virtual screening, can significantly aid in: - Target Identification: Predicting the molecule’s interactions with specific biological targets. - Structure-Activity Relationship (SAR) Studies: Enhancing the molecule’s potency and selectivity. - Optimization of Therapeutic Properties: Refining the molecule for improved pharmacokinetics and safety. --- ### Conclusion The molecule ethyl 4-cyclohexyl-1H-pyridine-3-carboxylate is a structurally diverse compound with significant potential for therapeutic applications. Further experimental and computational studies are required to fully understand its biological activity, pharmacokinetic properties, and safety profile. $$ \boxed{\text{ethyl 4-cyclohexyl-1H-pyridine-3-carboxylate}} $$

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd